Lithium triisopropoxy(3-methylcyclopentyl)borate

Description

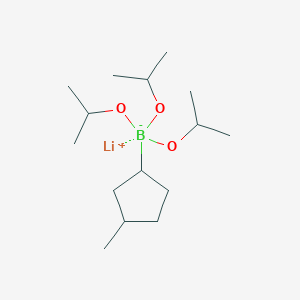

Lithium triisopropoxy(3-methylcyclopentyl)borate is a lithium borate complex featuring a triisopropoxy borate core coordinated with a 3-methylcyclopentyl substituent.

Synthesis Insights:

Based on methods for analogous lithium borates (e.g., triisopropyl borate derivatives), the synthesis likely involves:

- Step 1: Reaction of triisopropyl borate with a lithium halide (e.g., LiF or LiCl) in a nonaqueous solvent (e.g., tetrahydrofuran or acetonitrile) under inert atmosphere .

- Step 2: Substitution with a 3-methylcyclopentyl group, possibly via transmetallation or nucleophilic displacement.

Reaction conditions would align with typical borate ester syntheses: temperatures of 20–80°C and reaction times of 1–30 hours .

Properties

Molecular Formula |

C15H32BLiO3 |

|---|---|

Molecular Weight |

278.2 g/mol |

IUPAC Name |

lithium;(3-methylcyclopentyl)-tri(propan-2-yloxy)boranuide |

InChI |

InChI=1S/C15H32BO3.Li/c1-11(2)17-16(18-12(3)4,19-13(5)6)15-9-8-14(7)10-15;/h11-15H,8-10H2,1-7H3;/q-1;+1 |

InChI Key |

MJZSAATUSVISCF-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[B-](C1CCC(C1)C)(OC(C)C)(OC(C)C)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium triisopropoxy(3-methylcyclopentyl)borate typically involves the reaction of lithium hydride with triisopropyl borate and 3-methylcyclopentanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, and additional steps such as recrystallization or distillation may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium triisopropoxy(3-methylcyclopentyl)borate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form borate esters with different oxidation states.

Reduction: Reduction reactions can convert the borate ester into different boron-containing compounds.

Substitution: The triisopropoxy and 3-methylcyclopentyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters with higher oxidation states, while reduction may produce boron hydrides or other boron-containing compounds.

Scientific Research Applications

Lithium triisopropoxy(3-methylcyclopentyl)borate has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

Medicine: Research is ongoing to explore its use in medical applications, including as a component in drug delivery systems.

Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and ceramics.

Mechanism of Action

The mechanism of action of lithium triisopropoxy(3-methylcyclopentyl)borate involves its interaction with molecular targets through its borate ester moiety. The compound can form coordination complexes with various metal ions, which can influence its reactivity and stability. Additionally, the presence of the lithium ion can enhance the compound’s solubility and facilitate its incorporation into different chemical environments.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares lithium triisopropoxy(3-methylcyclopentyl)borate with three structurally related compounds:

Key Observations :

- Substituent Effects: Alkyl vs. Heteroaromatic Groups: The 3-methylcyclopentyl group (alkyl) in the target compound likely enhances solubility in nonpolar solvents compared to pyridyl derivatives, which may improve compatibility with hydrocarbon-based battery electrolytes . Trifluoromethyl Modification: The CF3 group in ’s compound increases thermal stability and hydrophobicity, critical for high-temperature battery applications .

Reactivity and Stability

- Thermal Stability : Pyridyl-substituted borates () decompose at lower temperatures due to aromatic ring instability, whereas alkyl-substituted borates (target compound) may withstand higher temperatures, aligning with trends in borate ester chemistry .

- Electrochemical Behavior : LiBOB () forms stable solid-electrolyte interphases (SEI) in batteries, while triisopropoxy borates may act as co-solvents or anion receptors, enhancing lithium salt dissociation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.